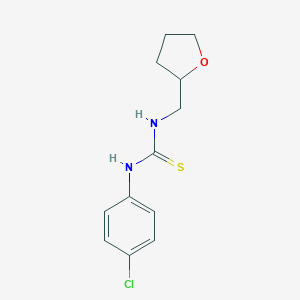![molecular formula C17H21NO3S2 B452768 ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B452768.png)
ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with various functional groups, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.
For this compound, a possible synthetic route could involve:
Formation of the 4,5-dimethylthiophene-3-carbonyl chloride: This can be achieved by reacting 4,5-dimethylthiophene with thionyl chloride.
Coupling with 5-propylthiophene-3-carboxylate: The carbonyl chloride is then reacted with ethyl 5-propylthiophene-3-carboxylate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene rings.
Scientific Research Applications
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene rings, which can impart distinct chemical and biological properties. Its dual thiophene structure with varied functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21NO3S2 |
|---|---|
Molecular Weight |
351.5g/mol |
IUPAC Name |
ethyl 2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21NO3S2/c1-5-7-12-8-13(17(20)21-6-2)16(23-12)18-15(19)14-9-22-11(4)10(14)3/h8-9H,5-7H2,1-4H3,(H,18,19) |
InChI Key |
FZBQINNZQSKOKN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B452686.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452688.png)
![Propyl 4-(3,4-dichlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452689.png)
![Ethyl 4-(4-ethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B452691.png)
![3-({[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452695.png)
![Ethyl 4-(2,5-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452699.png)

![Ethyl 2-{[(4-tert-butylcyclohexyl)carbonyl]amino}-4-(4-butylphenyl)-3-thiophenecarboxylate](/img/structure/B452701.png)
![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452702.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B452704.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452705.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452707.png)
![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452708.png)
